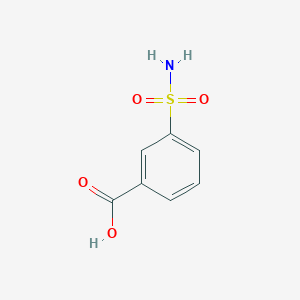

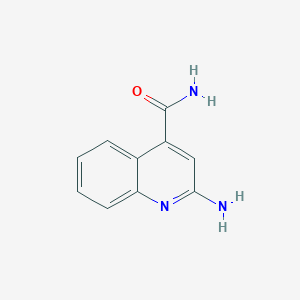

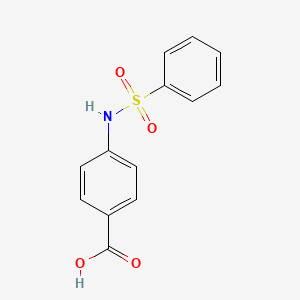

4-Benzenesulfonylaminobenzoic acid

Vue d'ensemble

Description

4-Benzenesulfonylaminobenzoic acid is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It is used for R&D purposes and not for medicinal, household, or other uses .

Molecular Structure Analysis

The molecular formula of 4-Benzenesulfonylaminobenzoic acid is C13H11NO4S. A related compound, a new metal–organic framework (MOF), namely, { [Ni (BPS) (4,4′-bipy)] n }, where BPS = 4,4′-bibenzoic acid-2,2′-sulfone, bipy = 4,4-Bipyridine, has been synthesized and characterized by single crystal X-ray diffraction, PXRD, TGA, FT-IR, and SQUID magnetometry .Applications De Recherche Scientifique

Co-Crystal Engineering

4-Benzenesulfonylaminobenzoic acid: is utilized in co-crystal engineering to create materials with desired properties. The introduction of functional groups like sulfonylamino and carboxylic acid allows for systematic tuning of physical and chemical properties, influencing intermolecular interactions and possibly leading to polymorphism .

High-Pressure Raman Spectroscopy

This compound’s derivatives are studied under high pressure using Raman spectroscopy to understand the influence of weak, non-bonded interactions. Such studies are crucial for pharmaceutical applications where these interactions can affect the stability and efficacy of drug formulations .

Biosensor Development

The related compound poly(4-aminobenzoic acid) has been investigated for the development of biosensors. Electropolymerization on graphite electrodes creates functionalized platforms for biomolecule immobilization, which is essential for rapid and simultaneous detection of analytes in various matrices .

Pharmaceutical Applications

Benzoic acid derivatives, including 4-Benzenesulfonylaminobenzoic acid , are extensively employed in pharmaceutical applications. Their structural properties are key to understanding drug interactions, delivery mechanisms, and the development of new medicinal compounds .

Material Science

The compound’s derivatives display diverse physical properties that are valuable in material science. They are used to study the structure-property relationships of materials, which can lead to innovations in manufacturing and product development .

Chemical Synthesis

In chemical synthesis, 4-Benzenesulfonylaminobenzoic acid serves as a building block for creating complex molecules. Its reactive functional groups make it a versatile reagent for constructing a wide range of chemical structures .

Enterovirus Life Cycle Inhibition

Derivatives of 4-Benzenesulfonylaminobenzoic acid have been synthesized as part of the structural evolution of compounds known to inhibit the enterovirus life cycle. This application is particularly relevant in the design of antiviral drugs .

Vibrational Spectroscopy Studies

The compound is used in vibrational spectroscopy studies to understand the role of weak interactions in the crystalline phase. This is important for the design of compounds with specific vibrational properties for various industrial applications .

Safety and Hazards

Mécanisme D'action

Target of Action

Sulfonamides, a class of compounds to which 4-benzenesulfonylaminobenzoic acid belongs, are known to target bacterial enzymes involved in the synthesis of folic acid . Folic acid is crucial for the synthesis of nucleic acids and proteins, thus playing a vital role in bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 4-Benzenesulfonylaminobenzoic acid, are structural analogs of p-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid . They act as competitive inhibitors, binding to the active site of the enzyme involved in the conversion of PABA to folic acid, thereby preventing this critical step in folic acid synthesis . This inhibition disrupts the production of essential biomolecules, leading to the cessation of bacterial growth .

Biochemical Pathways

The action of 4-Benzenesulfonylaminobenzoic acid primarily affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting this pathway, the compound disrupts the production of nucleic acids and proteins, which are downstream products of the pathway and essential components for bacterial growth and reproduction .

Pharmacokinetics

The pharmacokinetics of a drug generally depend on factors such as its chemical properties and patient-related factors like renal function, genetic makeup, sex, and age .

Result of Action

The primary result of the action of 4-Benzenesulfonylaminobenzoic acid is the inhibition of bacterial growth. By competitively inhibiting the enzyme involved in folic acid synthesis, the compound disrupts the production of nucleic acids and proteins, leading to the cessation of bacterial growth .

Action Environment

The action, efficacy, and stability of 4-Benzenesulfonylaminobenzoic acid, like other compounds, can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the structure and function of enzymes, thereby influencing the compound’s action . Additionally, soil microbial communities can impact the compound’s action in agricultural settings .

Propriétés

IUPAC Name |

4-(benzenesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c15-13(16)10-6-8-11(9-7-10)14-19(17,18)12-4-2-1-3-5-12/h1-9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGOYAVZOJQMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333439 | |

| Record name | 4-Benzenesulfonylaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzenesulfonylaminobenzoic acid | |

CAS RN |

28547-16-2 | |

| Record name | 4-Benzenesulfonylaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzenesulfonamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.